molecular formula C15H25N5 B11745485 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11745485
M. Wt: 275.39 g/mol
InChI Key: IPDSZECURQFVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl, methyl, and isopropyl groups through alkylation reactions. The final step includes the coupling of the two pyrazole rings via a methylene bridge, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole rings, using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 3-methyl-1-(propan-2-yl)-1H-pyrazole
  • 1-ethyl-3-methyl-1H-pyrazol-4-ylamine

Uniqueness

“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to its dual pyrazole structure and the specific arrangement of ethyl, methyl, and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-6-19-9-14(12(4)17-19)7-16-8-15-10-20(11(2)3)18-13(15)5/h9-11,16H,6-8H2,1-5H3

InChI Key

IPDSZECURQFVSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.